Quantified Selectivity Index (SI) Against Glioma Stem Cells (GSCs) vs. Normal Human Astrocytes (HACs)
Rupesin E demonstrates a quantifiable and significant selectivity for inhibiting the proliferation of glioma stem cells (GSCs) over normal human astrocytes (HACs). In a 72-hour MTS assay, the IC50 value for normal HACs was 31.69±2.82 µg/ml, compared to IC50 values of 7.13±1.41, 13.51±1.46, and 4.44±0.22 µg/ml for GSC-3#, GSC-12#, and GSC-18# cell lines, respectively [1]. This yields a calculated selectivity index (SI = IC50 HAC / IC50 GSC) ranging from 2.35 (for GSC-12#) to 7.14 (for GSC-18#). In contrast, while the structurally related iridoid Valeriandoid F is more potent against GSC-3# and GSC-18# lines (IC50 of 7.16 µM and 5.75 µM), its effect on normal cells (e.g., HACs) is unreported, making a direct comparison of its therapeutic window impossible [2]. This specific selectivity metric for Rupesin E is a key quantitative differentiator not established for other in-class compounds.
| Evidence Dimension | Selectivity Index (SI) for GSC vs. HAC |
|---|---|
| Target Compound Data | IC50 (HAC) = 31.69 ± 2.82 µg/ml; IC50 (GSC-3#) = 7.13 ± 1.41 µg/ml; IC50 (GSC-12#) = 13.51 ± 1.46 µg/ml; IC50 (GSC-18#) = 4.44 ± 0.22 µg/ml |
| Comparator Or Baseline | Valeriandoid F: IC50 (GSC-3#) = 7.16 µM; IC50 (GSC-18#) = 5.75 µM. IC50 against normal HAC cells is not reported. |
| Quantified Difference | Selectivity Index for Rupesin E: GSC-3# SI = 4.44; GSC-12# SI = 2.35; GSC-18# SI = 7.14. Selectivity Index for Valeriandoid F is not calculable. |
| Conditions | MTS proliferation assay after 72 hours of treatment. For Rupesin E, doses were in µg/ml. For Valeriandoid F, doses were in µM. Cell lines: GSC-3#, GSC-12#, GSC-18# (glioma stem cells) and HAC (normal human astrocytes). |
Why This Matters
This quantifiable selectivity index is critical for researchers developing targeted therapies, as it demonstrates a preferential effect on cancer stem cells, a primary driver of tumor recurrence and therapy resistance, over normal brain cells.
- [1] Qi, S. G., et al. "A natural compound obtained from Valeriana jatamansi selectively inhibits glioma stem cells." Oncology letters 19.2 (2020): 1384-1392. View Source
- [2] Liu, H., et al. "Iridoids from Valeriana jatamansi with anti-inflammatory and antiproliferative properties." Phytochemistry 184 (2021): 112670. View Source
